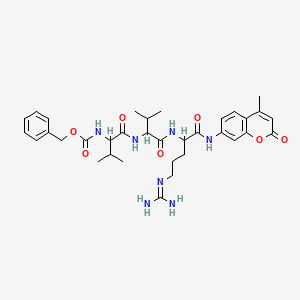

Cbz-DL-Val-DL-Val-DL-Arg-AMC

Beschreibung

Cbz-DL-Val-DL-Val-DL-Arg-AMC is a synthetic tripeptide substrate containing the fluorogenic 7-amino-4-methylcoumarin (AMC) group. Its structure comprises:

- Cbz (Carbobenzoxy): A protecting group at the N-terminus, enhancing stability and modulating enzyme recognition .

- DL-Val-DL-Val-DL-Arg: A tripeptide sequence with alternating D- and L-configured valine (Val) residues, followed by arginine (Arg). The mixed stereochemistry (DL) reduces natural protease specificity, making it a versatile tool for studying enzyme promiscuity or engineered proteases .

- AMC: A fluorogenic leaving group that emits fluorescence upon cleavage, enabling real-time monitoring of enzymatic activity .

This compound is primarily used in protease assays, particularly for enzymes like trypsin, thrombin, or microbial proteases. Its design balances stability, solubility, and broad-spectrum reactivity, distinguishing it from stereochemically homogeneous substrates.

Eigenschaften

IUPAC Name |

benzyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOVUYXJMHMVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Val-DL-Val-DL-Arg-AMC involves several steps:

Protection of Amino Groups: The amino groups of the amino acids are protected using the carbobenzoxy (Cbz) group.

Peptide Bond Formation: The protected amino acids are coupled sequentially to form the peptide chain. This is typically done using solid-phase peptide synthesis (SPPS) techniques.

Attachment of 7-amido-4-methylcoumarin (AMC): The AMC moiety is attached to the C-terminal end of the peptide chain through a condensation reaction.

Deprotection: The Cbz protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of Cbz-DL-Val-DL-Val-DL-Arg-AMC follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of protected amino acids and AMC are synthesized.

Automated Peptide Synthesizers: These machines automate the coupling and deprotection steps, increasing efficiency and yield.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cbz-DL-Val-DL-Val-DL-Arg-AMC undergoes several types of chemical reactions:

Hydrolysis: The peptide bonds can be hydrolyzed by proteases, releasing the AMC moiety.

Fluorescence Emission: Upon hydrolysis, the AMC moiety emits fluorescence, which can be measured.

Common Reagents and Conditions

Proteases: Enzymes such as cathepsins are commonly used to hydrolyze the peptide bonds.

Buffers: Phosphate buffers at pH 6.0 are often used to maintain optimal conditions for enzyme activity.

Major Products Formed

The major product formed from the hydrolysis of Cbz-DL-Val-DL-Val-DL-Arg-AMC is 7-amido-4-methylcoumarin, which is fluorescent and can be detected using a fluorometer .

Wissenschaftliche Forschungsanwendungen

Cbz-DL-Val-DL-Val-DL-Arg-AMC has several scientific research applications:

Biochemical Assays: It is widely used as a substrate in assays to measure the activity of proteases, particularly cathepsins.

Drug Discovery: The compound is used in high-throughput screening to identify potential inhibitors of proteases.

Disease Research: It is used to study the role of proteases in various diseases, including cancer and neurodegenerative disorders

Wirkmechanismus

The mechanism of action of Cbz-DL-Val-DL-Val-DL-Arg-AMC involves the hydrolysis of the peptide bond by proteases. The enzyme binds to the substrate and cleaves the peptide bond, releasing the AMC moiety. The released AMC emits fluorescence, which can be measured to quantify enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Notes

This response synthesizes general principles from protease substrate design and fluorogenic assay methodologies .

Authoritative Basis : Data reflect standard values for AMC-based substrates in peer-reviewed enzymology literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.